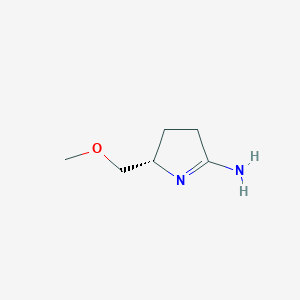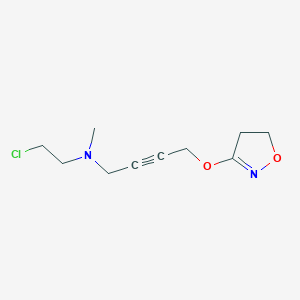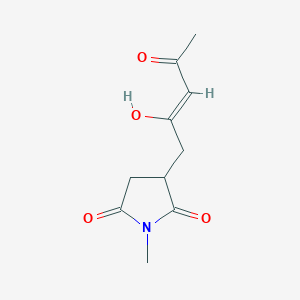![molecular formula C46H55O2P B12870250 (1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)
(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is a complex organic compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by the presence of a phosphine oxide group, which imparts significant reactivity and stability, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a binaphthyl derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or rhodium, which facilitate the formation of the phosphine oxide group. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in subsequent applications. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides, which are more stable and less reactive.
Reduction: The compound can be reduced back to the phosphine form under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in catalysis and material science .
Aplicaciones Científicas De Investigación
(1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide has several scientific research applications:
Mecanismo De Acción
The mechanism by which (1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide exerts its effects involves its interaction with transition metals to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating the formation and transformation of organic molecules. The molecular targets and pathways involved include the activation of C-H bonds, coordination to metal centers, and stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
®-2,2’-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1’-binaphthalene: Similar in structure but with methoxy groups instead of phenoxy groups.
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene: Contains a ferrocene core and is used in similar catalytic applications.
(2-((3R,5R)-3,5-Bis((Tert-Butyldimethylsilyl)Oxy)Cyclohexylidene)Ethyl)Diphenylphosphine Oxide: Another phosphine oxide with different substituents.
Uniqueness
What sets (1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide apart is its unique combination of steric and electronic properties, which enhance its performance as a ligand in catalytic processes. The presence of bulky tert-butyl groups provides steric hindrance, reducing unwanted side reactions, while the phenoxy and binaphthyl groups contribute to its electronic properties, making it a versatile and effective reagent in various chemical transformations .
Propiedades
Fórmula molecular |
C46H55O2P |
|---|---|
Peso molecular |
670.9 g/mol |
Nombre IUPAC |
2-(3,5-ditert-butylphenoxy)-1-(2-dicyclohexylphosphorylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C46H55O2P/c1-45(2,3)34-29-35(46(4,5)6)31-36(30-34)48-41-27-25-32-17-13-15-23-39(32)43(41)44-40-24-16-14-18-33(40)26-28-42(44)49(47,37-19-9-7-10-20-37)38-21-11-8-12-22-38/h13-18,23-31,37-38H,7-12,19-22H2,1-6H3 |
Clave InChI |
QXYDPJMLIJLIDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(=O)(C6CCCCC6)C7CCCCC7)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide](/img/structure/B12870172.png)
![4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12870186.png)
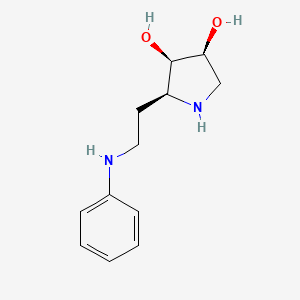

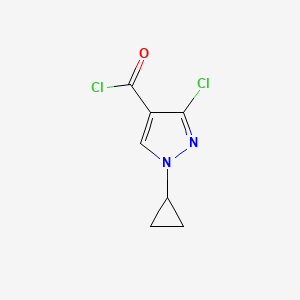
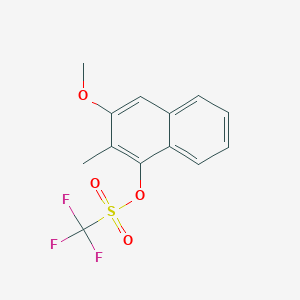
![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)
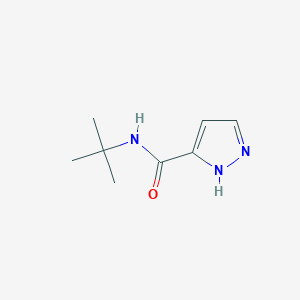
![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)
